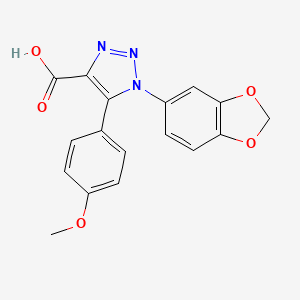
5-Fluoro-2-hydroxyimino-1-indanone
Vue d'ensemble
Description
5-Fluoro-1-indanone is a fluorinated building block . It has been used to prepare precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .
Synthesis Analysis
The synthesis of indanones, including 5-Fluoro-1-indanone, has been achieved through various methods. These include the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives catalyzed by TpRuPPh3 (CH3CN)2PF6 in hot toluene , the palladium-catalyzed carbonylative cyclization of unsaturated aryl iodides and dienyl triflates , and the nickel-catalyzed reductive cyclization of a broad range of enones .Molecular Structure Analysis
The molecular formula of 5-Fluoro-1-indanone is C9H7FO . The average mass is 150.150 Da and the monoisotopic mass is 150.048096 Da .Chemical Reactions Analysis
5-Fluoro-1-indanone has been used in the preparation of precursors for thiosemicarbazones derived from 1-indanones . It was also used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride .Physical And Chemical Properties Analysis
5-Fluoro-1-indanone is a white to yellowish crystalline low melting solid . It has a density of 1.3±0.1 g/cm3, a boiling point of 247.0±29.0 °C at 760 mmHg, and a flash point of 87.2±14.5 °C . It has one hydrogen bond acceptor, zero hydrogen bond donors, and zero freely rotating bonds .Applications De Recherche Scientifique
Synthesis of Thiosemicarbazones
5-Fluoro-1-indanone can be used as a precursor for the synthesis of thiosemicarbazones derived from 1-indanones . Thiosemicarbazones are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Synthesis of Fluorinated Tetrahydroquinolines
5-Fluoro-1-indanone can also be used in the synthesis of 6-fluoro-1,2,3,4-tetrahydroquinoline hydrochloride . Tetrahydroquinolines are a class of compounds that have been studied for their potential biological activities, including antimalarial and anti-inflammatory effects.
Green Chemistry Applications
1-Indanones, including 5-Fluoro-1-indanone, have been successfully prepared by means of non-conventional techniques such as microwaves, high-intensity ultrasound, and Q-tube™ reactors . These methods are part of the green chemistry movement, which aims to reduce the environmental impact of chemical processes.
Synthesis of Bioactive Molecules
Indanones and related compounds are important bioactive molecules . They have exhibited biological activity against cancer cells and Alzheimer’s disease, and can be used as synthetic intermediates for several drugs and as precursors to natural products .
Ligands in Olefinic Polymerization Catalysts
1-Indanones can be used as ligands in olefinic polymerization catalysts . This application is important in the field of materials science, where these catalysts can be used to create a variety of polymers with different properties.
Use in Liquid Crystals
1-Indanones have applications in the field of liquid crystals . Liquid crystals are used in a variety of technologies, including displays, sensors, and optical devices.
Safety and Hazards
Propriétés
IUPAC Name |
5-fluoro-2-hydroxyimino-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(11-13)9(7)12/h1-3,13H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROMJMAABBSDLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)C(=O)C1=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (2E)-3-amino-2-[(E)-pyridine-4-carbonyl]prop-2-enoate](/img/structure/B2849059.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2849061.png)
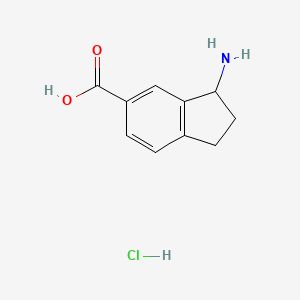
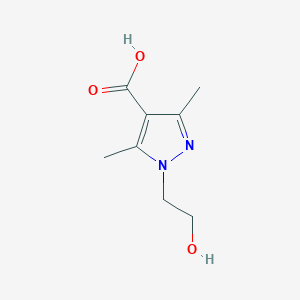
![2-Chloro-6-fluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2849068.png)
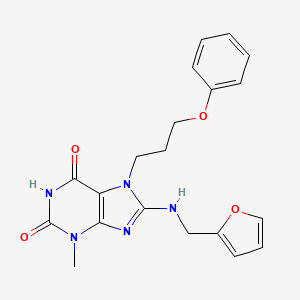
![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-5-methylquinoline](/img/structure/B2849070.png)
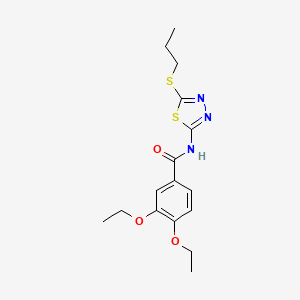
![tert-Butyl 3-(2-chloropyrimidin-4-yl)-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B2849073.png)

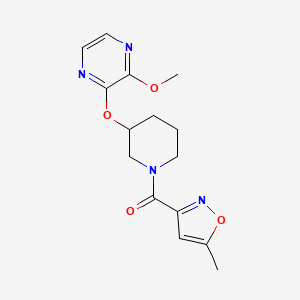
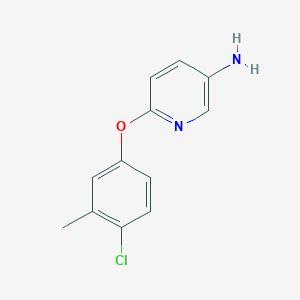
![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)
